- An effective one-pot conversion of acid chlorides to aldehydes and ketones, Tetrahedron Letters, 2013, 54(24), 3199-3203

Cas no 942-92-7 (Caprophenone)

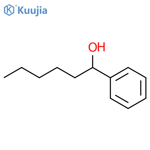

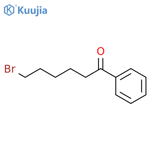

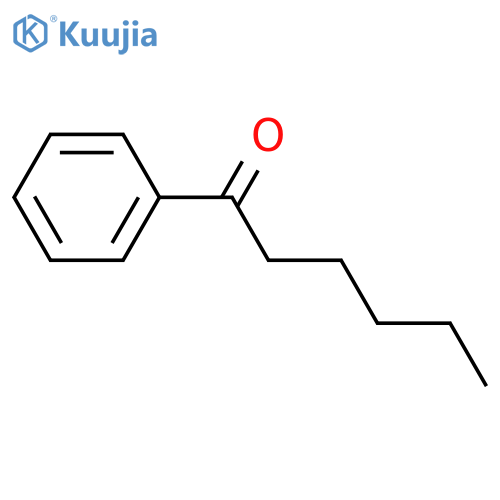

Caprophenone structure

Nombre del producto:Caprophenone

Número CAS:942-92-7

MF:C12H16O

Megavatios:176.254843711853

MDL:MFCD00009512

CID:83240

PubChem ID:70337

Caprophenone Propiedades químicas y físicas

Nombre e identificación

-

- Hexanophenone

- n-Amyl phenyl ketone~Phenyl n-pentyl ketone

- Amyl phenyl ketone

- n-Hexanophenone

- n-Hexanophenoneneat

- 1-phenyl-1-hexanon

- 1-Phenyl-1-hexanone

- 1-phenyl-1-hexaphenone

- 1-phenyl-hexan-1-one

- CAPROPHENONE

- cyclobutylphenyl ketone

- Hexaphenone

- n-pentyl phenyl ketone

- pentyl phenyl ketone

- phenyl pentyl ketone

- 1-Benzoylpentane

- NSC 8480

- 1-phenylhexan-1-one

- 1-Hexanone, 1-phenyl-

- 4-ethylbutyrophenone

- MAHPVQDVMLWUAG-UHFFFAOYSA-N

- Hexanophenone, 98%

- Q63409590

- NSC8480

- n-Amylphenyl ketone

- n-Amyl phenyl ketone

- Hexanophenone, 99%

- HEXANO PHENONE

- Hexanophenone, >=99%

- 1-Phenyl-1-hexanone (ACI)

- Hexanophenone (6CI, 8CI)

- Caprophenone

-

- MDL: MFCD00009512

- Renchi: 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3

- Clave inchi: MAHPVQDVMLWUAG-UHFFFAOYSA-N

- Sonrisas: O=C(CCCCC)C1C=CC=CC=1

- Brn: 1908667

Atributos calculados

- Calidad precisa: 176.12000

- Masa isotópica única: 176.120115130 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 5

- Complejidad: 145

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.5

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 2

- Peso molecular: 176.25

- Superficie del Polo topológico: 17.1

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.958 g/mL at 25 °C(lit.)

- Punto de fusión: 25-26 °C (lit.)

- Punto de ebullición: 265 °C(lit.)

- Punto de inflamación: Fahrenheit: 235.4 ° f

Celsius: 113 ° c - índice de refracción: n20/D 1.5105(lit.)

- Disolución: Very slightly soluble (0.11 g/l) (25 º C),

- PSA: 17.07000

- Logp: 3.44960

- Disolución: Not determined

Caprophenone Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H316-H320

- Declaración de advertencia: P264-P305+P351+P338+P337+P313-P332+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S37/39

-

Señalización de mercancías peligrosas:

- TSCA:Yes

- Términos de riesgo:R36/37/38

Caprophenone Datos Aduaneros

- Código HS:2914399090

- Datos Aduaneros:

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Caprophenone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A662968-500g |

Hexanophenone |

942-92-7 | 98% | 500g |

$275.0 | 2024-04-15 | |

| abcr | AB117027-500 g |

n-Hexanophenone, 98%; . |

942-92-7 | 98% | 500 g |

€686.10 | 2023-07-20 | |

| Enamine | EN300-21120-0.05g |

1-phenylhexan-1-one |

942-92-7 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| TRC | C242230-10g |

Caprophenone |

942-92-7 | 10g |

$ 92.00 | 2023-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QU898-5g |

Caprophenone |

942-92-7 | 98.0%(GC) | 5g |

¥114.4 | 2023-09-02 | |

| Ambeed | A662968-5g |

Hexanophenone |

942-92-7 | 98% | 5g |

$18.0 | 2024-04-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H12455-25G |

Caprophenone |

942-92-7 | 25g |

¥784.07 | 2023-11-05 | ||

| TRC | C242230-5g |

Caprophenone |

942-92-7 | 5g |

$ 58.00 | 2023-09-08 | ||

| Apollo Scientific | OR937978-5g |

Hexanophenone |

942-92-7 | 98% | 5g |

£27.00 | 2025-02-20 | |

| Apollo Scientific | OR937978-25g |

Hexanophenone |

942-92-7 | 98% | 25g |

£38.00 | 2025-02-20 |

Caprophenone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Morpholine , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0 °C; 3 h, 0 °C

1.2 0 °C; 10 min, 0 °C

1.3 Solvents: Hexane ; 30 min, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 0 °C; 10 min, 0 °C

1.3 Solvents: Hexane ; 30 min, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Catalysts: Cesium acetate ; 10 min, rt

1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C

1.2 Catalysts: Cesium acetate ; 10 min, rt

1.3 Solvents: Tetrahydrofuran ; 15 h, 70 °C

Referencia

- Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to Ketones, Organic Letters, 2020, 22(4), 1265-1269

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran , 1,4-Dioxane ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of Amides, Organic Letters, 2022, 24(14), 2778-2782

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ; 12 h, 125 °C

Referencia

- Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalyst, Journal of Catalysis, 2022, 413, 365-373

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt

Referencia

- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Palladium diacetate , Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran , Water ; 16 h, 60 °C

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

Referencia

- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydride, European Journal of Organic Chemistry, 2002, (19), 3254-3267

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane , Trifluoromethanesulfonic acid , Water ; 12 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones, New Journal of Chemistry, 2015, 39(11), 8763-8770

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium , Aluminum hydroxide Solvents: Toluene ; 12 h, 80 °C

Referencia

- Recyclable palladium catalyst for highly selective α-alkylation of ketones with alcohols, Angewandte Chemie, 2005, 44(42), 6913-6915

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Triphenylphosphine , 2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ; 5 h, 50 °C

Referencia

- Preparation and characterization of a magnetic catalyst for coupling reactions, Journal of Coordination Chemistry, 2023, 76(3-4), 467-478

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Oxygen Catalysts: Vanadyl sulfate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ; 120 h, 90 °C

Referencia

- Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphere, Tetrahedron, 2014, 70(14), 2431-2438

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine , Palladium diacetate Solvents: Tetrahydrofuran

Referencia

- Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydrides, Angewandte Chemie, 2001, 40(18), 3458-3460

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ; 17 h, 110 °C

Referencia

- Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr Complex, Organic Letters, 2005, 7(18), 4017-4019

Synthetic Routes 15

Condiciones de reacción

1.1 Catalysts: Iron chloride (FeCl3) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ; 30 min, rt

1.2 Reagents: Water ; rt; 60 h, 95 °C

1.2 Reagents: Water ; rt; 60 h, 95 °C

Referencia

- Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted Catalysis, Chemistry - A European Journal, 2012, 18(35), 11107-11114

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: Cesium carbonate , (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ; 24 h, 140 °C

Referencia

- Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols, ACS Omega, 2019, 4(6), 10741-10754

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt

1.3 Reagents: Water ; 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt

1.3 Reagents: Water ; 0 °C

Referencia

- Cathinone derivatives, pharmaceutical formulations, and methods, United States, , ,

Synthetic Routes 18

Condiciones de reacción

1.1 Catalysts: Gallium nitride Solvents: Heptane ; 4 h, 90 °C

Referencia

- Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts Reaction, ChemistrySelect, 2016, 1(19), 6062-6068

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: Methanol , Water ; rt; rt → 0 °C; 3 h, rt

Referencia

- Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanol, Synlett, 2004, (10), 1686-1690

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Oxygen , Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C → rt

Referencia

- Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediators, Synlett, 2005, (20), 3151-3153

Caprophenone Raw materials

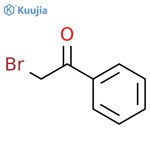

- 2-Bromoacetophenone

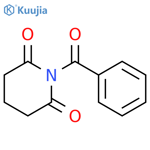

- 2,6-Piperidinedione, 1-benzoyl-

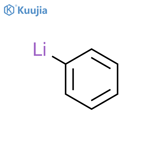

- phenyllithium

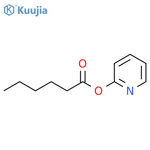

- Hexanoic acid, 2-pyridinyl ester

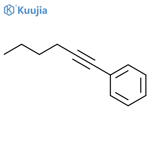

- 1-Phenyl-1-hexyne

- Hexanoic acid,2-cyano-, ethyl ester

- Hexanoic anhydride

- Phenylboronic acid

- 1,3-Dithiane, 2-pentyl-2-phenyl-

- Benzenemethanol, α-(1E)-1-penten-1-yl-

- 1-Hexanone, 6-bromo-1-phenyl-

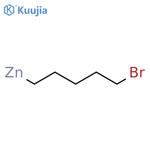

- Zinc, bromopentyl-

- Acetophenone

- 1-Butanol

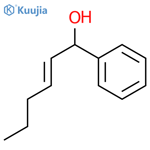

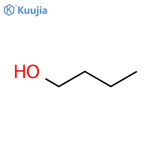

- 1-Phenyl-1-hexanol

- 3-Buten-1-ol

Caprophenone Preparation Products

Caprophenone Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:942-92-7)Hexanophenone

Número de pedido:sfd16038

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:37

Precio ($):discuss personally

Caprophenone Literatura relevante

-

Manly Callewaert,Jeff Op De Beeck,Katsuyuki Maeno,Sertan Sukas,Hugo Thienpont,Heidi Ottevaere,Han Gardeniers,Gert Desmet,Wim De Malsche Analyst 2014 139 618

-

Javier Francos,Lucía Menéndez-Rodríguez,Eder Tomás-Mendivil,Pascale Crochet,Victorio Cadierno RSC Adv. 2016 6 39044

-

3. Rhodium promoted isomerisation of allylic alkoxides: a new method for enolate anion formationLewis J. Gazzard,William B. Motherwell,David A. Sandham J. Chem. Soc. Perkin Trans. 1 1999 979

-

Christoph R. Müller,María Pérez-Sánchez,Pablo Domínguez de María Org. Biomol. Chem. 2013 11 2000

-

Yong-Kyun Sim,Hyejeong Lee,Jung-Woo Park,Dong-Su Kim,Chul-Ho Jun Chem. Commun. 2012 48 11787

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno cetonas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas

942-92-7 (Caprophenone) Productos relacionados

- 1009-14-9(Valerophenone)

- 1671-77-8(4’-Methylvalerophenone)

- 37920-25-5(4'-Butylacetophenone)

- 120-46-7(Dibenzoylmethane)

- 3375-38-0(1,6-Diphenyl-1,6-hexanedione)

- 495-71-6(1,2-Dibenzoylethane)

- 27465-51-6(1-(4-Ethylphenyl)propan-1-one)

- 51772-30-6(3'-Methylpropiophenone)

- 495-40-9(N-Butyrophenone)

- 5337-93-9(4-Methylpropiophenone)

Proveedores recomendados

Jiangsu Xinsu New Materials Co., Ltd

(CAS:942-92-7)

Pureza:99%

Cantidad:25KG,200KG,1000KG

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:942-92-7)Caprophenone

Pureza:99%

Cantidad:500g

Precio ($):248.0